molecular formula C15H28O B14458660 Pentadec-10-enal CAS No. 72032-19-0

Pentadec-10-enal

Cat. No.: B14458660
CAS No.: 72032-19-0
M. Wt: 224.38 g/mol
InChI Key: CQHGVQUJJPIQQW-UHFFFAOYSA-N
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Description

Pentadec-10-enal is an organic compound with the molecular formula C15H28O. It is an unsaturated aldehyde, characterized by a long carbon chain with a double bond at the tenth position and an aldehyde group at the terminal position. This compound is known for its distinctive odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadec-10-enal can be synthesized through various methods. One common approach involves the oxidation of cis-10-pentadecenoic acid. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to achieve the desired aldehyde.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of 1-tetradecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-tetradecene in the presence of a catalyst, typically a rhodium complex. The reaction is carried out under high pressure and temperature to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pentadec-10-enal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to pentadec-10-enoic acid using strong oxidizing agents.

    Reduction: The aldehyde group can be reduced to a primary alcohol, pentadec-10-enol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Addition Reactions: The double bond in this compound can participate in addition reactions, such as hydrogenation to form pentadecanal.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Hydrogenation: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst

Major Products Formed

    Oxidation: Pentadec-10-enoic acid

    Reduction: Pentadec-10-enol

    Hydrogenation: Pentadecanal

Scientific Research Applications

Pentadec-10-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: Studies have shown its role in the biosynthesis of pheromones in certain insect species.

    Medicine: Research is ongoing to explore its potential antimicrobial and anti-inflammatory properties.

    Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of pentadec-10-enal involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, leading to modifications in protein function. This interaction can affect various cellular pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Cis-10-pentadecenoic acid: An unsaturated fatty acid with a similar carbon chain length but with a carboxylic acid group instead of an aldehyde.

    Trans-10-pentadecenoic acid: Similar to cis-10-pentadecenoic acid but with a trans configuration of the double bond.

Uniqueness

Pentadec-10-enal is unique due to its aldehyde functional group, which imparts distinct chemical reactivity compared to similar fatty acids. This makes it valuable in specific synthetic applications and in the fragrance industry.

Properties

IUPAC Name

pentadec-10-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h5-6,15H,2-4,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHGVQUJJPIQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30706285
Record name Pentadec-10-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30706285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72032-19-0
Record name Pentadec-10-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30706285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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